molecular formula C10H10N2O3 B1586077 2-Phenyl-1H-imidazole-4-carboxylic acid CAS No. 77498-98-7

2-Phenyl-1H-imidazole-4-carboxylic acid

Cat. No. B1586077
CAS RN: 77498-98-7
M. Wt: 206.2 g/mol
InChI Key: YIVKWERKOGOQBV-UHFFFAOYSA-N
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Description

2-Phenyl-1H-imidazole-4-carboxylic acid is a compound with the empirical formula C10H8N2O2 . It is a reactive molecule that can be used to synthesize amides, amines, and imidazoles . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

2-Phenyl-1H-imidazole-4-carboxylic acid has been synthesized from the reaction of phenylhydrazine with succinic anhydride, followed by reduction using lithium aluminum hydride .


Molecular Structure Analysis

The molecular weight of 2-Phenyl-1H-imidazole-4-carboxylic acid is 188.18 . The structure contains an imidazole group and a carboxylate group .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Phenyl-1H-imidazole-4-carboxylic acid are not detailed in the available resources, imidazole derivatives are known to participate in a variety of reactions due to their amphoteric nature .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The molecular weight is 206.2 . The boiling point is between 214-216 .

Scientific Research Applications

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

There are different examples of commercially available drugs in the market which contains 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes serious eye irritation . Proper personal protective equipment, such as laboratory gloves and safety glasses, should be worn when handling this substance .

Future Directions

While specific future directions for 2-Phenyl-1H-imidazole-4-carboxylic acid are not detailed in the available resources, it’s worth noting that imidazole derivatives are of significant interest in medicinal chemistry due to their broad range of chemical and biological properties . They are being developed for different therapeutic actions and have become an important synthon in the development of new drugs .

properties

IUPAC Name

2-phenyl-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAXKZJNJCKTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1H-imidazole-4-carboxylic acid

CAS RN

77498-98-7
Record name 2-Phenyl-1H-imidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77498-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-phenyl-1H-imidazole-4-carboxylic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07803
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-phenyl-1H-imidazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-PHENYLIMIDAZOLE-4-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGH57KDY8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
R Sivek, O Pytela, F Bureš - Journal of Heterocyclic Chemistry, 2008 - Wiley Online Library
Overall sixteen new, optically active carboxamides 1‐3 have been synthesized. These compounds based on the 2‐phenylimidazole and featuring amino acid residues are linked on the …
Number of citations: 8 onlinelibrary.wiley.com
WHM Abdelraheem, X He, ZR Komy, NM Ismail… - Chemical Engineering …, 2016 - Elsevier
… A similar mechanism was identified, with the detection of 5-formyl-2-phenyl-1H-imidazole-4-carboxylic acid (CBX-1, m/z 217) at an early stage of the reaction (first 12 min). Scheme S3 …
Number of citations: 37 www.sciencedirect.com
J Chen - 2011 - Citeseer
Cancer is one of the main causes of death, ranked second only after heart disease. In 2008, 565,650 Americans died of cancer (1,500/day), and cancer accounts for 1 of every 4 deaths …
Number of citations: 2 citeseerx.ist.psu.edu
CBP Kumar, BS Prathibha, KNN Prasad… - Bioorganic & Medicinal …, 2021 - Elsevier
… 2-phenyl-1H-imidazole-4-carboxylic acid (1) was coupling with propargyl amine in presence of EDC, HOBt and N-methylmorpholine in DCM to furnish its alkyne derivative (2). Because …
Number of citations: 35 www.sciencedirect.com
R Kakarla, J Liu, D Naduthambi, W Chang… - Journal of Medicinal …, 2014 - ACS Publications
HTS screening identified compound 2a (piperazinone derivative) as a low micromolar HCV genotype 1 (GT-1) inhibitor. Resistance mapping studies suggested that this piperazinone …
Number of citations: 51 pubs.acs.org
FW Chen, JP Davies, R Calvo, J Chaudhari, G Dolios… - Iscience, 2022 - cell.com
… A mixture of 5-amino-N-(4-bromophenyl)-2-methoxybenzenesulfonamide D (0.5 g, 1.400 mmol), 2-phenyl-1Himidazole-4-carboxylic acid (0.790 g, 4.20 mmol), HOBt (0.729 g, 4.76 mmol…
Number of citations: 1 www.cell.com
AY Khormi, R El-Sayed, TA Farghaly… - Current Organic …, 2023 - ingentaconnect.com
… Coupling reaction of long-chain primary amine 12 with 2-phenyl-1H-imidazole-4-carboxylic acid 30 and using EDC as a catalyst in the presence of trimethylamine and butanol afforded …
Number of citations: 3 www.ingentaconnect.com
CH Soh, WK Chui, Y Lam - Journal of Combinatorial Chemistry, 2006 - ACS Publications
A microwave-assisted parallel synthesis of 2,4-disubstituted 5-aminoimidazoles has been developed. Significant rate enhancement was observed for all steps in the three-step protocol. …
Number of citations: 34 pubs.acs.org
DT Teotico, BK Shoichet
Number of citations: 0

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